

Discovery and natural occurrence of 4-Oxononanoic acid

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An In-depth Technical Guide to **4-Oxononanoic Acid**: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxononanoic acid, a C9 oxo-carboxylic acid, is an intriguing molecule with established roles in flavor chemistry and potential, yet to be fully elucidated, functions in biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of **4-oxononanoic acid**. It details its identification in various natural matrices and presents quantitative data. Furthermore, this guide explores its known biological significance as a precursor to the aroma compound γ -nonalactone and discusses its potential involvement in cellular signaling pathways. Detailed experimental protocols for the extraction and quantification of **4-oxononanoic acid** are also provided to facilitate further research in this area.

Introduction to 4-Oxononanoic Acid

4-Oxononanoic acid (also known as 4-ketononanoic acid or 4-oxopelargonic acid) is an oxo fatty acid with the chemical formula $C_9H_{16}O_3$.^{[1][2]} Its structure consists of a nine-carbon chain with a carboxylic acid group at one end and a ketone group at the C-4 position.^[1] This bifunctional nature imparts specific chemical reactivity and physical properties, such as a relatively high boiling point of 298.2 ± 13.0 °C and a density of 1.0 ± 0.1 g/cm³.^[1] While it is an achiral molecule, its biological transformations can be stereoselective.^[1]

Discovery and Synthesis

While a singular, seminal report on the discovery of **4-oxononanoic acid** is not readily apparent in historical literature, its synthesis falls within the broader, well-established field of keto acid chemistry. The synthesis of α -keto acids, for instance, has been extensively reviewed, with methods dating back over a century.^[3] The synthesis of γ -keto acids like **4-oxononanoic acid** can be achieved through several modern methods.

2.1. Chemical Synthesis Methods

- **Oxidation of Nonanoic Acid:** A straightforward conceptual approach involves the oxidation of nonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the ketone functional group.^[1] However, controlling the position of oxidation can be challenging.
- **Ozonolysis of Oleic Acid:** **4-Oxononanoic acid** can be produced via the ozonolysis of oleic acid. This reaction, typically conducted at low temperatures (e.g., -78°C) in a participating solvent like methanol, yields a mixture of products. **4-Oxononanoic acid** is formed through secondary oxidation processes with reported yields of approximately $14 \pm 2\%$.^[1]
- **Multi-step Chemical Synthesis:** More controlled, multi-step synthetic routes involving alkylation and subsequent oxidation steps can also be employed to produce **4-oxononanoic acid** with higher purity.^[1]

2.2. Biotechnological Synthesis

Biotechnological approaches offer an alternative, often more environmentally friendly, route to **4-oxononanoic acid**. This can involve the use of specific microorganisms capable of the bioconversion of fatty acids or oils through fermentation processes.^[1]

Natural Occurrence of 4-Oxononanoic Acid

The natural occurrence of **4-oxononanoic acid** has been confirmed in a limited but diverse range of biological and environmental matrices. Its presence is most notably documented in plants, particularly in relation to flavor development in fruits and beverages.

3.1. Occurrence in Plants and Food Products

4-Oxononanoic acid has been identified and quantified in the following natural sources:

- *Vitis vinifera* (Grapes): It has been detected in the must of Merlot and Cabernet Sauvignon grapes.^[1] Its presence in grapes is significant due to its role as a precursor to γ -nonalactone, a potent aroma compound.
- *Nicotiana tabacum* (Tobacco): The compound has been reported in tobacco, where it may contribute to the flavor profile of tobacco products.^{[1][2]}

3.2. Occurrence in Environmental Samples

- Marine Aerosols: **4-Oxononanoic acid** has been identified as one of the dominant keto acids in marine aerosol samples, suggesting a role in atmospheric chemistry.

3.3. Quantitative Data

The following table summarizes the reported concentrations of **4-oxononanoic acid** in natural sources.

Natural Source	Matrix	Concentration Range	Reference(s)
Vitis vinifera (Merlot)	Must	Traces to 60 $\mu\text{g/L}$	^[1]
Vitis vinifera (Cabernet Sauvignon)	Must	Traces to 60 $\mu\text{g/L}$	^[1]

Biological Role and Potential Signaling Involvement

4.1. Precursor to γ -Nonalactone

The most well-documented biological role of **4-oxononanoic acid** is as a direct precursor to γ -nonalactone, an important aroma compound with fruity and coconut-like notes found in many fruits and fermented beverages.^[1] During alcoholic fermentation, the yeast *Saccharomyces cerevisiae* biotransforms **4-oxononanoic acid** into γ -nonalactone.^[1] This transformation is a key step in the development of the aromatic profile of wine and other fermented products.

Biotransformation of **4-Oxononanoic Acid** to γ -Nonalactone.

4.2. Potential Role in Cellular Signaling

While direct evidence for **4-oxononanoic acid** as a signaling molecule is currently lacking, the biological activities of its isomer, 9-oxononanoic acid, and other fatty acids suggest a potential role in cellular signaling.

- **Analogy with 9-Oxononanoic Acid:** 9-Oxononanoic acid, a product of lipid peroxidation, has been shown to stimulate the activity of phospholipase A₂ (PLA₂), a key enzyme in the arachidonate cascade that leads to the production of eicosanoids like thromboxane A₂. This suggests that oxo fatty acids can act as signaling molecules to initiate inflammatory and other physiological responses.
- **Fatty Acids as Ligands for Nuclear Receptors:** Fatty acids and their derivatives are known to be endogenous ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that **4-oxononanoic acid** could interact with PPARs, but this has yet to be experimentally verified.
- **Interaction with G-protein Coupled Receptors (GPCRs):** A class of GPCRs, including GPR40, GPR84, and GPR120, are known to be activated by free fatty acids of various chain lengths. Whether **4-oxononanoic acid** can act as a ligand for these receptors is an open area for investigation.

Detailed Experimental Protocols

The accurate quantification of **4-oxononanoic acid** from complex biological matrices requires robust extraction and analytical methods. The following protocols are based on established methods for the analysis of oxo- and other fatty acids.

5.1. Extraction of **4-Oxononanoic Acid**

5.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Wine, Must)

- **Sample Preparation:** To 10 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of **4-oxononanoic acid** or a C7-C11 odd-chain fatty acid).

- **Acidification:** Adjust the pH of the sample to < 2 with concentrated HCl to ensure the carboxylic acid group is protonated.
- **Extraction:** Transfer the acidified sample to a separatory funnel and extract three times with 10 mL of a non-polar solvent such as dichloromethane or diethyl ether.
- **Drying:** Combine the organic extracts and dry over anhydrous sodium sulfate.
- **Concentration:** Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 μL .
- **Derivatization:** Proceed to derivatization for GC-MS analysis.

5.1.2. Solid-Phase Extraction (SPE) from Biological Fluids or Tissues

- **Sample Pre-treatment:** Homogenize tissue samples in a suitable solvent. For fluid samples, ensure they are free of particulates. Add an internal standard.
- **Cartridge Conditioning:** Condition a C18 SPE cartridge by washing with 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water ($\text{pH} < 2$). Do not allow the cartridge to go dry.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
- **Washing:** Wash the cartridge with 2-3 column volumes of acidified water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
- **Elution:** Elute the **4-oxononanoic acid** and other fatty acids with 2-3 column volumes of a non-polar solvent such as ethyl acetate or dichloromethane.
- **Concentration and Derivatization:** Evaporate the eluate to dryness under nitrogen and proceed with derivatization.

5.2. Derivatization for GC-MS Analysis

Due to its polarity and low volatility, **4-oxononanoic acid** requires derivatization prior to GC-MS analysis.

5.2.1. Silylation (to form TMS esters)

- **Reagent Preparation:** Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- **Reaction:** To the dried extract, add 50 μ L of BSTFA + 1% TMCS and 50 μ L of a solvent like pyridine or acetonitrile.
- **Incubation:** Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
- **Analysis:** Cool to room temperature before injecting into the GC-MS.

5.2.2. Esterification (to form methyl esters)

- **Reagent Preparation:** Use a 14% solution of boron trifluoride in methanol (BF₃-methanol).
- **Reaction:** Add 1 mL of BF₃-methanol to the dried extract.
- **Incubation:** Cap the vial and heat at 60°C for 30 minutes.
- **Extraction:** After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.
- **Analysis:** Collect the upper hexane layer for GC-MS analysis.

5.3. Instrumental Analysis

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-INNOWax.
- **Injection:** Splitless injection at an injector temperature of 250-280°C.

- **Oven Program:** A typical temperature program would be: initial temperature of 50-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized **4-oxononanoic acid** and the internal standard. For grape must analysis, negative chemical ionization (NCI) has been used.^[1]

5.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be an alternative for the analysis of **4-oxononanoic acid** without derivatization.

- **Column:** A reversed-phase C18 column.
- **Mobile Phase:** A gradient of water and acetonitrile or methanol, both containing a small amount of an acid such as formic acid (e.g., 0.1%) to ensure protonation.
- **Ionization:** Electrospray ionization (ESI) in negative ion mode.
- **Mass Spectrometry:** Multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion would be the deprotonated molecule $[M-H]^-$, and product ions would be generated by collision-induced dissociation.

Experimental Workflow for **4-Oxononanoic Acid** Analysis.

Conclusion and Future Research Directions

4-Oxononanoic acid is a naturally occurring oxo fatty acid with a confirmed role in the formation of important flavor compounds in fermented foods and beverages. Its presence in diverse matrices such as grapes and marine aerosols suggests a broader distribution and potentially other biological or environmental roles that are yet to be discovered.

Future research should focus on:

- **Expanding the Scope of Natural Occurrence:** Investigating a wider range of food products, plants, and animal and human tissues to create a more comprehensive profile of its distribution.

- **Elucidating Biological Activity:** Direct investigation into the potential of **4-oxononanoic acid** to act as a signaling molecule, particularly its interaction with PPARs and fatty acid-sensing GPCRs.
- **Method Development:** Further refinement and validation of analytical methods for its high-throughput quantification in various biological matrices.

A deeper understanding of **4-oxononanoic acid** will be valuable for food scientists aiming to modulate flavor profiles, as well as for researchers and drug development professionals exploring the roles of oxo fatty acids in health and disease.

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